molecular formula C11H15NO B12532838 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline CAS No. 750597-51-4

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

Cat. No.: B12532838
CAS No.: 750597-51-4
M. Wt: 177.24 g/mol
InChI Key: LMSWJQIUSYDGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a methoxy group and a methylprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-methoxyaniline with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and hydroxy derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. This mechanism is of interest in the development of treatments for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(prop-1-en-1-yl)aniline
  • 4-Methoxy-2-(2-methylprop-1-en-1-yl)phenol
  • 4-Methoxy-2-(2-methylprop-1-en-1-yl)benzene

Uniqueness

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Biological Activity

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline, also known as N-Methoxy-2-methylprop-2-en-1-amine, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The presence of the methoxy and methylprop-1-en-1-yl groups enhances its binding affinity and reactivity, potentially leading to diverse biological effects. Research indicates that the compound may influence enzyme activities or receptor interactions, making it a candidate for pharmacological studies aimed at drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tumor Cell Growth : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's ability to inhibit tubulin polymerization has been noted, which is crucial for cancer cell division .
  • Mechanistic Insights : The compound's interaction with microtubules suggests that it may function similarly to established chemotherapeutic agents by disrupting mitotic spindle formation, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Some derivatives of this compound have shown promising inhibitory activity against DHFR, which is essential for DNA synthesis and cell proliferation. The structure-function relationship indicates that modifications at specific positions can enhance potency and selectivity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Kamal et al. (2022)Evaluate anti-tubulin activityIdentified significant cytotoxicity against MCF-7 and PC-3 cell lines; demonstrated inhibition of tubulin polymerization .
Pinto-Bazurco et al. (2020)Investigate QSAR models for enzyme inhibitionDeveloped models predicting interactions with DHFR; identified key structural features influencing activity .
RSC Publishing (2014)Assess biological interactionsSuggested potential for enzyme interaction leading to varied biological effects; emphasized the need for further pharmacological studies .

Properties

CAS No.

750597-51-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methoxy-2-(2-methylprop-1-enyl)aniline

InChI

InChI=1S/C11H15NO/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-7H,12H2,1-3H3

InChI Key

LMSWJQIUSYDGBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.